N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, and a benzohydrazide moiety substituted with methoxy groups at positions 3 and 4. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 4,6-difluoro-2-aminobenzothiazole with 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzohydrazide moiety.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Uniqueness
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both fluorine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-11-4-3-8(5-12(11)24-2)15(22)20-21-16-19-14-10(18)6-9(17)7-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHECHTZIXECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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